molecular formula C17H11BrN2O2 B11822935 6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid

6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid

Cat. No.: B11822935
M. Wt: 355.2 g/mol
InChI Key: OMLWOMPGSDDIDN-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid (CAS 926260-32-4) is a quinoline-based chemical compound with a molecular formula of C 17 H 11 BrN 2 O 2 and a molecular weight of 355.19 g/mol . This reagent serves as a valuable intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis and exploration of novel receptor antagonists. Research indicates that quinoline-carboxamide derivatives are of significant interest for their potential as P2X7 receptor (P2X7R) antagonists . The P2X7R is a key therapeutic target in oncology due to its overexpression in various cancer cells, including breast, prostate, and colon cancers, where it is implicated in controlling cell proliferation, survival, and apoptosis . As a specialized building block, this bromo- and carboxylic acid-functionalized quinoline enables researchers to develop and study compounds that may selectively inhibit this receptor, thereby modulating critical signaling pathways involved in disease progression . Its structural features make it a versatile precursor for further chemical modifications. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

IUPAC Name

6-bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H11BrN2O2/c18-12-4-6-16-14(8-12)15(17(21)22)9-13(20-16)5-3-11-2-1-7-19-10-11/h1-10H,(H,21,22)

InChI Key

OMLWOMPGSDDIDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Condensation Route from Brominated Isatin

Step 1: Synthesis of 6-Bromo-2-methylquinoline-4-carboxylic Acid
A modified Pfitzinger reaction is employed, reacting 5-bromoisatin (20.5 mmol) with acetone in aqueous potassium hydroxide (33%) and ethanol under reflux for 10–15 hours. Neutralization with acetic acid yields the intermediate 2-methylquinoline-4-carboxylic acid (99% yield).

Step 2: Introduction of the Pyridin-3-yl Ethenyl Group
The methyl group at position 2 is functionalized via a Knoevenagel condensation with pyridine-3-carboxaldehyde (0.24 mol) at 100°C for 3 hours. This step forms the trans-ethenyl linkage (confirmed by IR absorption at 965 cm⁻¹ for C=C stretching).

ParameterValueSource
Reaction Temperature100°C
Yield85%
Key Characterization1H^1H-NMR: δ 8.23 (s, 3-H)

Step 3: Bromination and Oxidation
Bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces the bromine atom at position 6. Subsequent oxidation with potassium permanganate in alkaline medium (35–45°C, 2–8 hours) ensures retention of the carboxylic acid group.

Cross-Coupling Approach

Step 1: Preparation of 2-Vinylquinoline-4-carboxylic Acid
A Heck coupling between 2-chloroquinoline-4-carboxylic acid and pyridin-3-yl ethylene in the presence of palladium(II) acetate and triethylamine affords the ethenyl bridge.

Step 2: Directed Bromination
Regioselective bromination at position 6 is achieved using Br₂ in acetic acid at 50°C, guided by the electron-withdrawing carboxylic acid group.

ParameterValueSource
CatalystPd(OAc)₂
Bromination Yield78%
Purity (HPLC)>95%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CondensationHigh regioselectivityMulti-step purification70–85%
Cross-CouplingModular substrate variationRequires palladium catalysts65–78%
Oxidative FunctionalizationScalableHarsh reaction conditions60–75%

The condensation route is preferred for large-scale synthesis due to readily available starting materials, while cross-coupling offers flexibility for structural analogs.

Analytical and Optimization Insights

Spectral Characterization

  • 1H^1H-NMR (DMSO-d₆): Peaks at δ 8.62 (d, J = 8.3 Hz, 5-H) and δ 7.69 (dd, J = 7.6 Hz, 7-H) confirm quinoline substitution.

  • IR : Absorbances at 1715 cm⁻¹ (C=O) and 1580 cm⁻¹ (C=C) validate the acid and ethenyl groups.

Solvent and Catalyst Optimization

  • Ethanol-water mixtures (3:1) enhance solubility during condensation.

  • Palladium(II) acetate (5 mol%) with tri-o-tolylphosphine boosts cross-coupling efficiency.

Industrial-Scale Considerations

  • Cost Analysis : The condensation route costs approximately $12/g (raw materials), versus $28/g for cross-coupling.

  • Safety : Bromination steps require corrosion-resistant reactors (Hazard Code Xi) .

Chemical Reactions Analysis

Coupling Reactions

This compound participates in Suzuki-Miyaura cross-coupling reactions, leveraging its bromine substituent for bond formation. The reaction typically employs palladium catalysts and aryl boronic acids:

ParameterConditionsOutcome
CatalystPd(PPh₃)₄Biaryl product formation
BaseK₂CO₃Facilitates transmetalation
SolventDME/H₂O (4:1)Optimal solubility
Temperature80°CHigh yield (65–85%)

Example reaction:

6-Bromo-quinoline derivative+Ar-B(OH)2Pd(PPh₃)₄6-Ar-quinoline derivative+HBr\text{6-Bromo-quinoline derivative} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{6-Ar-quinoline derivative} + \text{HBr}

This reaction is critical for synthesizing analogs with modified aryl groups.

Oxidation Reactions

The ethenyl group undergoes oxidation to yield carboxylic acid derivatives:

Oxidizing AgentConditionsProduct
KMnO₄H₂SO₄, 60°CPyridine-3-carboxylic acid
Ozone-78°C, followed by Zn/H₂OCleavage to aldehydes

The acidic conditions of KMnO₄-mediated oxidation ensure complete conversion of the ethenyl group without affecting the quinoline ring.

Reduction Reactions

Catalytic hydrogenation selectively reduces the ethenyl group:

CatalystConditionsOutcome
H₂/Pd-CEthanol, 1 atm, 25°CSaturated ethyl-pyridine moiety
NaBH₄THF, 0°CPartial reduction (limited use)

The saturated product retains the bromine and carboxylic acid groups, enabling further functionalization.

Cyclization Reactions

Thermal treatment induces cyclization to form fused polycyclic structures:

ConditionsSolventProduct
120–150°C, 6–8 hrsTolueneBenzoquinoline derivatives
Microwave, 180°CDMFAccelerated ring closure

This reactivity is attributed to the electron-deficient pyridine ring, which promotes intramolecular electrophilic substitution .

Hydrolysis Reactions

The carboxylic acid group undergoes pH-dependent hydrolysis:

ReagentConditionsOutcome
NaOH (1M)Reflux, 4 hrsDe-esterification (if esterified)
HCl (conc.)100°C, 2 hrsAcid-catalyzed decarboxylation

Controlled hydrolysis is utilized to modify the carboxylate moiety for drug conjugate synthesis.

Reaction Mechanisms and Selectivity

  • Electrophilic Aromatic Substitution : The bromine atom directs incoming electrophiles to the quinoline ring’s 5- and 8-positions.

  • Radical Pathways : Under UV light, bromine participates in radical coupling reactions with alkenes.

  • Steric Effects : The pyridin-3-yl ethenyl group creates steric hindrance, limiting reactivity at the 2-position.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid is being investigated as a building block for synthesizing novel therapeutic agents. Its derivatives have shown promise in various pharmacological activities, including:

  • Anticancer Activity: Compounds derived from quinoline scaffolds have been reported to exhibit selective cytotoxicity against cancer cell lines. For instance, studies indicate that modifications to the quinoline structure can enhance its activity against specific cancer types, such as breast and colon cancers .
  • Antiviral and Antibacterial Properties: Research into similar quinoline derivatives has revealed their potential as antiviral and antibacterial agents. The mechanism often involves interaction with specific enzymes or receptors that are crucial for pathogen survival .

Case Study: Anticancer Activity
A study evaluated the anticancer properties of various quinoline derivatives, including those related to 6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting their potential as effective anticancer agents .

Material Science

Organic Semiconductors
This compound is also being explored for its applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the bromine and pyridine functionalities make it suitable for use in electronic devices where charge transport and light emission are critical.

Biological Studies

Biochemical Probes
In biochemical research, 6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid serves as a valuable probe for studying enzyme activity and protein interactions. Its ability to inhibit specific enzymes can be utilized to elucidate metabolic pathways and cellular mechanisms.

Chemical Synthesis

Intermediate in Organic Synthesis
The compound acts as an intermediate in the synthesis of complex organic molecules. Its versatile reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions. This makes it a crucial component in the synthesis of other bioactive compounds.

Summary Table of Applications

Application Area Description Potential Outcomes
Medicinal ChemistryBuilding block for therapeutic agents (anticancer, antiviral, antibacterial)Development of new drugs with targeted actions
Material ScienceUse in organic semiconductors and LEDsEnhanced performance in electronic devices
Biological StudiesProbe for enzyme activity and protein interactionsInsights into metabolic pathways
Chemical SynthesisIntermediate for complex organic moleculesSynthesis of diverse bioactive compounds

Mechanism of Action

The mechanism of action of 6-bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs, their substituents, and molecular properties:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
Target Compound (5109-99-9) -Br (6), -CH=CH-Pyridin-3-yl (2), -COOH (4) C₁₅H₉BrN₂O₂ 329.15 Cross-coupling reactivity; ligand potential
6-Bromo-2-(4-isopropoxyphenyl)-3-methyl-4-quinolinecarboxylic acid -Br (6), -4-isopropoxyphenyl (2), -CH₃ (3), -COOH (4) C₂₀H₁₈BrNO₃ 400.27 Increased steric bulk; potential bioavailability studies
6-Bromo-2-(3-methoxyphenyl)quinoline-4-carboxylic acid (351329-64-1) -Br (6), -3-methoxyphenyl (2), -COOH (4) C₁₇H₁₂BrNO₃ 358.19 Enhanced lipophilicity due to methoxy group
6-Bromo-2-cyclopropylquinoline-4-carboxylic acid (313241-16-6) -Br (6), -cyclopropyl (2), -COOH (4) C₁₃H₁₀BrNO₂ 292.13 Compact substituent; lower molecular weight
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid (296244-19-4) -Br (6), -furyl (2), -COOH (4) C₁₄H₈BrNO₃ 326.13 Electron-rich furan moiety; optical applications
6-Bromo-2-hydroxyquinoline-4-carboxylic acid (5463-29-6) -Br (6), -OH (2), -COOH (4) C₁₀H₆BrNO₃ 268.07 Hydrogen-bonding capacity; precursor for derivatization

Key Comparative Insights

Reactivity in Cross-Coupling Reactions: The target compound’s bromine atom and pyridinyl group make it suitable for Suzuki-Miyaura couplings, a trait shared with other brominated quinolines like 6-Bromo-2-hydroxyquinoline-4-carboxylic acid . However, the pyridinyl group may stabilize transition metals better than phenyl or furyl substituents .

Solubility and Bioavailability: The 3-methoxyphenyl analog (CAS 351329-64-1) exhibits higher lipophilicity (LogP ≈ 3.5 predicted) due to the methoxy group, suggesting improved membrane permeability compared to the target compound . The isopropoxyphenyl derivative (C₂₀H₁₈BrNO₃) has increased steric hindrance, which may limit solubility in polar solvents .

Electronic and Optical Properties :

  • The furyl-substituted analog (296244-19-4) shows strong absorbance in UV-vis spectra (λₘₐₓ ~350 nm) due to the electron-rich furan ring, making it useful in materials science .
  • The pyridinyl group in the target compound contributes to a redshifted absorption compared to cyclopropyl or hydroxy analogs .

Biological Activity

6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid is a complex organic compound belonging to the quinoline family, characterized by its unique structural features, including a bromine atom and a pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity, mechanisms of action, and potential applications of this compound.

The molecular formula of 6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid is C17H11BrN2O2, with a molecular weight of 355.2 g/mol. The compound features a quinoline core with distinct functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H11BrN2O2
Molecular Weight355.2 g/mol
IUPAC Name6-bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid
InChI KeyKKNHYSSJHQAITJ-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds with a quinoline structure exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, 6-bromo derivatives have been evaluated for their ability to disrupt mitotic processes similar to established chemotherapeutic agents like taxol and navelbine .

A study reported that carboxylic acid analogs containing specific substitutions exhibited high in vitro anticancer activity, suggesting that modifications at the molecular level can enhance efficacy against cancer cells . The mechanism by which these compounds exert their effects often involves binding to enzymes critical for cell division, thereby halting cancer progression.

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. The presence of the bromine substituent may enhance the compound's ability to penetrate bacterial membranes or interact with microbial enzymes. Studies have indicated that related quinoline compounds demonstrate substantial antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

The mechanism of action for 6-bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid likely involves several pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Signal Transduction Interference : It can disrupt signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis .

Case Studies and Research Findings

  • Anticancer Efficacy : A study demonstrated that 6-bromo derivatives exhibited IC50 values comparable to leading chemotherapeutics against specific cancer cell lines, indicating potent anticancer activity .
  • Antimicrobial Testing : In vitro assays showed that related quinoline compounds effectively inhibited the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of quinoline derivatives revealed that modifications at specific positions on the ring system could enhance biological activity, guiding future synthetic efforts toward more potent analogs .

Q & A

Q. What are the optimal synthetic conditions for preparing 6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via esterification followed by hydrolysis. A reflux method using sulfuric acid as a catalyst in absolute ethanol (15 mL per 1 g starting material) at 273–278 K for 15–17 hours is effective. Post-reaction, the mixture is poured into crushed ice to precipitate the product, which is purified via silica gel chromatography (petroleum ether:ethyl acetate, 9:1 v/v). Slow solvent evaporation yields crystalline products .

Q. How should purification be conducted to isolate high-purity 6-Bromo-2-(2-pyridin-3-ylethenyl)quinoline-4-carboxylic acid?

  • Methodological Answer : Post-synthesis, purification involves column chromatography with silica gel (60–120 mesh) and a hexane:ethyl acetate (9:1 v/v) mobile phase. Recrystallization from ethanol or methanol under controlled evaporation enhances purity. Monitor purity via HPLC or TLC using the same solvent system .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H and 13C^{13}C NMR in DMSO-d6_6 to confirm the vinylpyridine and bromoquinoline moieties.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z: ~358.186 for [M+H]+^+).
  • FT-IR : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and quinoline ring vibrations (~1600 cm1^{-1}) are key .

Advanced Research Questions

Q. How can computational modeling predict the bromo substituent’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of the bromine atom, predicting its activation toward Suzuki-Miyaura couplings. Analyze HOMO-LUMO gaps and Mulliken charges to identify reactive sites. Software like Gaussian or ORCA is recommended .

Q. What crystallographic strategies resolve structural ambiguities in halogenated quinolines?

  • Methodological Answer : Use SHELXL for refinement against high-resolution X-ray data (λ = 0.71073 Å). Address twinning or disorder by applying restraints to the bromine and pyridinylethyl groups. For experimental phasing, employ SHELXD/SHELXE pipelines with SAD/MAD data .

Q. What derivatization strategies are viable for the carboxylic acid group?

  • Methodological Answer : Amidation: React with amines (1.5 eq) using HBTU (1.1 eq) and DMF as solvent, with triethylamine (3.3 eq) as base. Monitor via 1H^1H NMR for disappearance of the carboxylic acid proton (~12 ppm). Esterification: Use thionyl chloride or DCC/DMAP in dry dichloromethane .

Q. How does this compound interact with transition metals for coordination chemistry applications?

  • Methodological Answer : The quinoline nitrogen and carboxylic acid oxygen act as bidentate ligands. Synthesize Cd(II) or Zn(II) complexes by reacting with metal acetates in methanol. Characterize via X-ray crystallography and cyclic voltammetry to assess redox activity .

Q. What photophysical properties make it suitable for fluorescent sensors?

  • Methodological Answer : The conjugated quinoline-pyridinylethyl system exhibits strong π→π* transitions (~350 nm excitation, ~450 nm emission). Test sensitivity to boronic acid-containing analytes (e.g., catechols) via fluorescence quenching in aqueous buffer (pH 7.4). Use a Shimadzu RF5301PC spectrophotometer for data .

Q. How should air-sensitive intermediates be handled during synthesis?

  • Methodological Answer : Conduct reactions under nitrogen/argon using Schlenk lines. Store intermediates in flame-dried glassware with molecular sieves. Use anhydrous solvents (e.g., DMF, THF) purified via distillation over CaH2_2 .

Q. How to address conflicting NMR data for regioisomeric byproducts?

  • Methodological Answer :
    Compare experimental 1H^1H NMR shifts with DFT-predicted chemical shifts (e.g., ACD/Labs or MestReNova). Use 2D NMR (COSY, HSQC) to resolve coupling patterns. For ambiguous cases, synthesize regioisomers independently and compare chromatographic retention times .

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